molecular formula C10H10BrClN4O B5819088 (4-Bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone

(4-Bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone

Cat. No.: B5819088
M. Wt: 317.57 g/mol
InChI Key: RZFGLUSYZFJYEG-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name

(4-bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN4O/c1-5-8(11)6(2)16(14-5)10(17)9-7(12)4-13-15(9)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFGLUSYZFJYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=C(C=NN2C)Cl)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-3,5-dimethylpyrazole with 4-chloro-2-methylpyrazole in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole alcohols.

Scientific Research Applications

(4-Bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol
  • 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
  • 3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline

Uniqueness

(4-Bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone is unique due to the presence of both bromo and chloro substituents on the pyrazole rings, which can influence its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological and chemical properties.

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